N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group, a carbamoyl group, and an ethanimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves the reaction of 4-fluoro-3-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with ethanimidoyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethanimidoyl moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl derivatives.
Reduction: Formation of N-{[(4-fluoro-3-aminophenyl)carbamoyl]oxy}ethanimidoyl chloride.
Oxidation: Formation of oxidized ethanimidoyl derivatives.
Scientific Research Applications
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can form strong interactions with active sites, while the carbamoyl and ethanimidoyl moieties can participate in covalent bonding or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-chloro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
- N-{[(4-bromo-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
- N-{[(4-methyl-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
Uniqueness
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is unique due to the presence of the fluoro group, which can enhance its reactivity and binding affinity compared to its chloro, bromo, or methyl analogs. The fluoro group also imparts distinct electronic properties, making this compound particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C9H7ClFN3O4 |
---|---|
Molecular Weight |
275.62 g/mol |
IUPAC Name |
(1-chloroethylideneamino) N-(4-fluoro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H7ClFN3O4/c1-5(10)13-18-9(15)12-6-2-3-7(11)8(4-6)14(16)17/h2-4H,1H3,(H,12,15) |
InChI Key |
SXKGICHRSILUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.